7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one

Antibacterial MurA inhibitor Peptidoglycan biosynthesis

Researchers developing Gram-positive antibacterial screens often lack species-selective MurA reference inhibitors with defined covalent mechanism. This 4-fluorophenyl benzoxathiolone derivative addresses that gap as a validated tool compound. • S. aureus MurA IC50 = 24.3 µM; negligible E. coli MurA inhibition at 120 µM - enables species-selective assay validation. • Covalent Cys115-dependent mechanism distinct from fosfomycin - ideal positive control for discriminating covalent vs. reversible MurA inhibitors. • ¹⁹F NMR handle and Hammett σp = +0.06 - supports SAR matrices, ¹⁹F-based ligand-observed NMR, and co-crystallization studies. • Supply: ≥95% purity, stock available in mg-to-g quantities; global shipping with full analytical documentation.

Molecular Formula C13H7FO3S
Molecular Weight 262.26g/mol
CAS No. 327078-62-6
Cat. No. B381888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one
CAS327078-62-6
Molecular FormulaC13H7FO3S
Molecular Weight262.26g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C3C(=CC(=C2)O)SC(=O)O3)F
InChIInChI=1S/C13H7FO3S/c14-8-3-1-7(2-4-8)10-5-9(15)6-11-12(10)17-13(16)18-11/h1-6,15H
InChIKeyLYNYFTAFZJFKTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.5 g / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one: Compound Profile


7-(4-Fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one is a synthetic 1,3-benzoxathiol-2-one (benzothioxalone) derivative within the broader thioxolone congener class. The parent scaffold, 6-hydroxy-1,3-benzoxathiol-2-one (thioxolone), acts as a non-sulfonamide carbonic anhydrase II inhibitor, but the class also demonstrates antibacterial activity through covalent inhibition of the peptidoglycan biosynthesis enzymes MurA and MurZ [1]. The introduction of a 4-fluorophenyl substituent at the 7-position and retention of the 5-hydroxy group structurally differentiate this compound from both the parent thioxolone and ortho‑/meta‑substituted phenyl analogs, with potential implications for target binding kinetics and physicochemical properties [1][2].

7-(4-Fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one: Irreplaceability vs. Analogs


Within the 1,3-benzoxathiol-2-one series, subtle substituent modifications at the 7-position lead to substantial shifts in MurA/MurZ inhibitory potency, target organism preference, and downstream antibacterial MIC values. The parent thioxolone molecule and 7-aryl derivatives such as 5-hydroxy-7-(3-methylphenyl)-, 5-hydroxy-7-(4-methoxyphenyl)-, and 4,7-dichloro-5-hydroxy-1,3-benzoxathiol-2-one all exhibit distinct IC50 values against Escherichia coli and Staphylococcus aureus MurA enzymes, with differences spanning nearly two orders of magnitude [1]. Furthermore, the covalent inhibition mechanism—involving active-site cysteine attack on the thioxalone carbonyl—means that changes in the 7-aryl group’s electronic character directly influence the electrophilicity of the warhead and the enzyme–inhibitor adduct stability [1]. Generic substitution without matched experimental validation therefore risks loss of target engagement, altered antibacterial spectrum, or irreproducible screening results.

7-(4-Fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one: Quantitative Evidence


MurA/MurZ Inhibitory Potency Profile

In a standardized assay measuring inorganic phosphate release from phosphoenolpyruvate (50 mM Tris‑HCl, pH 7.9, 37 °C), 7-(4-fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one inhibited Staphylococcus aureus MurA with an IC50 of 24.3 µM. By comparison, the 7-(3-methylphenyl) analog gave an IC50 of 8.0 µM, the 7-(4-methoxyphenyl) analog gave 10.8 µM, and the parent thioxolone (5-hydroxybenzo[d][1,3]oxathiol-2-one) gave 0.53 µM [1]. The 4-fluorophenyl compound is therefore approximately 3‑fold less potent than the 3‑methylphenyl analog and approximately 46‑fold less potent than the unsubstituted thioxolone under identical conditions [1].

Antibacterial MurA inhibitor Peptidoglycan biosynthesis

Species-Selective MurA Inhibition

7-(4-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one exhibits organism‑dependent inhibition. Against Escherichia coli MurA, the compound produces only “slight inhibition at 0.12 mM” (120 µM) with no numerically reported IC50 in the BRENDA extract, whereas against S. aureus MurA/MurZ it achieves a full IC50 of 24.3 µM [1]. In contrast, thioxolone (IC50 = 0.53 µM for S. aureus) and 4,7-dichloro-5-hydroxy-1,3-benzoxathiol-2-one (IC50 = 0.28 µM for E. coli) are more potent but display a different species‑selectivity pattern [1].

Bacterial MurA Species selectivity Antibacterial target

Electronic Effects of the 4-Fluorophenyl Substituent

The 4‑fluorophenyl group introduces a Hammett σp value of +0.06, making it weakly electron‑withdrawing compared with the electron‑donating 4‑methoxy (σp = −0.27) and 3‑methyl (σm = −0.07) substituents, and less electron‑withdrawing than 4‑chloro (σp = +0.23) [2]. In the Miller et al. series, the 4‑fluorophenyl analog (IC50 = 24.3 µM) occupies an intermediate potency position between the more potent electron‑rich analogs (4‑methoxy, IC50 = 10.8 µM) and presumably any strongly electron‑withdrawing variants. The fluorine atom also confers metabolic stability advantages relative to methyl or methoxy groups, though in vivo pharmacokinetic data for this specific compound are not reported in the primary literature [1][2].

Fluorine substitution SAR Covalent inhibitor

Covalent Irreversible Inhibition Mechanism

The benzothioxalone class, including 7-(4-fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one, inhibits MurA via an irreversible, covalent mechanism. Miller et al. demonstrated that inhibition of E. coli MurA by representative benzothioxalones was not reversed by dialysis, a radiolabeled analog displayed stoichiometric binding displaced only by dithiothreitol, and no binding was detected with the C115D active‑site cysteine mutant [1]. Although the specific radiolabeling experiments were performed with other class members rather than the 4‑fluorophenyl compound itself, the shared thioxalone warhead and consistent SAR across the series support a common covalent mechanism for all 7‑aryl‑5‑hydroxy derivatives [1].

Covalent inhibitor MurA C115D mutant Irreversible inhibition

7-(4-Fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one: Application Scenarios


Gram-Positive Screening Probe with Built-In Selectivity

The compound’s marked species‑selectivity gap (S. aureus MurA IC50 = 24.3 µM vs. only “slight inhibition” of E. coli MurA at 120 µM) makes it a useful tool compound for Gram‑positive‑focused screening cascades [1]. Laboratories evaluating MurA/MurZ inhibitors can employ this analog as a reference standard to benchmark assay sensitivity for S. aureus while simultaneously confirming that Gram‑negative counterscreen assays remain negative at concentrations >100 µM.

Covalent SAR Probe for Electrophilicity Tuning

With a Hammett σp of +0.06 for the 4‑fluorophenyl group, this compound occupies an electronically neutral position relative to electron‑donating (4‑methoxy) and electron‑withdrawing (4‑chloro) analogs in the series [2]. Medicinal chemists can use it as a reference point in multiparameter SAR matrices correlating substituent σ values with MurA IC50 and time‑dependent inhibition kinetics, enabling rational optimization of covalent inhibitor residence time [1].

Fluorinated Building Block for MurA Inhibitor Design

The 4‑fluorophenyl moiety provides a distinctive ¹⁹F NMR handle and potential for fluorine‑directed hydrophobic contacts in MurA’s substrate‑binding pocket, features absent in the methyl, methoxy, or unsubstituted analogs [1][2]. Structural biology groups pursuing co‑crystallization or ¹⁹F‑based ligand‑observed NMR screening of MurA can prioritize this compound as a fluorinated probe that retains measurable (albeit moderate) biochemical activity.

Fosfomycin-Resistance Reference Inhibitor

Because the benzothioxalone class operates through a covalent, Cys115‑dependent mechanism distinct from fosfomycin’s competitive inhibition, the 4‑fluorophenyl analog can serve as a positive control in assays designed to distinguish covalent from reversible MurA inhibitors [1]. Its moderate IC50 (24.3 µM) provides a useful dynamic range for comparing the potency of newly discovered covalent leads or evaluating mutant enzyme susceptibility.

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